1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-
Overview
Description
1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]- is a complex organic compound characterized by its thiadiazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions often involve condensing appropriate precursors under controlled conditions to form the thiadiazole core.
Cyclization Reactions: Cyclization steps are crucial to forming the tetrazole ring, often requiring specific reagents and catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring consistent quality control throughout the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thiadiazole and tetrazole rings, potentially introducing new functional groups.
Reduction: Reduction reactions can reduce specific functional groups within the compound, altering its chemical properties.
Substitution Reactions: Substitution reactions can replace certain atoms or groups within the compound, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects can lead to the development of new drugs or treatments.
Industry: Its unique chemical properties make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness: This compound is unique due to its specific combination of thiadiazole and tetrazole rings, as well as the presence of the chlorophenyl group. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-[[5-(4-chlorophenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN7S/c11-7-3-1-6(2-4-7)9-14-17-18(16-9)5-8-13-15-10(12)19-8/h1-4H,5H2,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSSIIDGKFXRCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=NN=C(S3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149272 | |
Record name | 5-[[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-66-5 | |
Record name | 5-[[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924861-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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